![molecular formula C18H21ClN2OS B5708362 N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea](/img/structure/B5708362.png)
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea, also known as CIPTU, is a chemical compound that belongs to the class of thiourea derivatives. It has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea is not fully understood. However, it has been suggested that N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea may exert its biological activities by inhibiting certain enzymes or signaling pathways. For example, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has also been shown to inhibit the activity of tyrosinase, an enzyme that is involved in melanin synthesis.
Biochemical and Physiological Effects:
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of certain enzymes. In vivo studies have shown that N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea can reduce tumor growth, inflammation, and oxidative stress.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its solubility in water is relatively low, which can limit its use in certain assays.
Future Directions
There are several future directions for research on N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea. One area of interest is to further investigate its anti-tumor properties and its potential use as an anti-cancer agent. Another area of interest is to study its mechanism of action in more detail, which could lead to the development of more specific and effective inhibitors of certain enzymes or signaling pathways. Additionally, there is potential for N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea to be used as a herbicide or fungicide in agriculture, which could help to reduce the use of chemical pesticides.
Synthesis Methods
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea can be synthesized through a multi-step reaction process, starting from 3-chloro-4-isobutoxybenzaldehyde and phenylthiourea. The first step involves the condensation of 3-chloro-4-isobutoxybenzaldehyde with phenylthiourea in the presence of a base catalyst to form the intermediate product. The intermediate is then treated with hydrochloric acid to yield the final product, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea.
Scientific Research Applications
N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been extensively studied for its potential applications in various scientific research fields, including medicine, agriculture, and industry. In medicine, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as an anti-diabetic agent. In agriculture, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been found to have herbicidal and fungicidal activities. In industry, N-(3-chloro-4-isobutoxybenzyl)-N'-phenylthiourea has been used as a stabilizer for PVC and as a corrosion inhibitor for steel.
properties
IUPAC Name |
1-[[3-chloro-4-(2-methylpropoxy)phenyl]methyl]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-13(2)12-22-17-9-8-14(10-16(17)19)11-20-18(23)21-15-6-4-3-5-7-15/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUMPFJBBQVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CNC(=S)NC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646671 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-4-isobutoxy-benzyl)-3-phenyl-thiourea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.